molecular formula C20H19NO3 B8674752 (4,5-bis(benzyloxy)pyridin-2-yl)methanol CAS No. 112334-43-7

(4,5-bis(benzyloxy)pyridin-2-yl)methanol

Cat. No.: B8674752
CAS No.: 112334-43-7
M. Wt: 321.4 g/mol
InChI Key: NNEDRWCGFQMNLA-UHFFFAOYSA-N
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Description

(4,5-bis(benzyloxy)pyridin-2-yl)methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two phenylmethoxy groups attached to the pyridine ring, along with a hydroxymethyl group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-bis(benzyloxy)pyridin-2-yl)methanol typically involves the reaction of pyridine derivatives with phenylmethanol under specific conditions. One common method involves the use of a three-necked round-bottomed flask equipped with a magnetic stir bar and an argon atmosphere. The reaction is carried out in anhydrous toluene with the addition of chlorosulfonyl isocyanate at low temperatures, followed by the gradual addition of phenylmethanol. The reaction mixture is then warmed to room temperature and stirred for several hours to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(4,5-bis(benzyloxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4,5-bis(benzyloxy)pyridin-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4,5-bis(benzyloxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(benzylthio)-1,3-dithiole-2-thione
  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
  • 4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

Uniqueness

(4,5-bis(benzyloxy)pyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

112334-43-7

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

[4,5-bis(phenylmethoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C20H19NO3/c22-13-18-11-19(23-14-16-7-3-1-4-8-16)20(12-21-18)24-15-17-9-5-2-6-10-17/h1-12,22H,13-15H2

InChI Key

NNEDRWCGFQMNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC(=C2)CO)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 95 mg (25 mmol) of lithium aluminum hydride in 10 ml of ether and 10 ml of tetrahydrofuran was added 1.06 g (25 mmol) of 4,5-bis(phenylmethoxy)-2-pyridinecarboxylic acid, phenylmethyl ester in three portions at 0° C. After stirring for 20 minutes at 0° C., 0.2 ml of saturated sodium bicarbonate solution, 0.2 ml of 10% potassium hydroxide solution and additional saturated sodium bicarbonate solution were added until the inorganic precipitate flocked together. The clear organic phase was decanted and evaporated in vacuo to yield an oil which slowly crystallized. Yield: 0.6 g, melting point 96.6° C.
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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